2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid
Description
2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position and a morpholine-4-sulfonyl group at the 5-position of the aromatic ring.
Properties
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9-2-3-10(8-11(9)12(14)15)19(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOLKXFUAFTEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid typically involves the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the fifth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amino group is sulfonylated with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: this compound can be converted to 2-carboxy-5-(morpholine-4-sulfonyl)-benzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide, yielding 2-Methyl-5-(morpholine-4-thio)-benzoic acid.
Substitution: Halogenation can yield 2-Methyl-5-(morpholine-4-sulfonyl)-4-chlorobenzoic acid.
Scientific Research Applications
2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
Extraction Efficiency and Solubility
Evidence from emulsion liquid membrane (ELM) studies highlights the role of substituents in extraction rates:
- Benzoic acid and phenol exhibit rapid extraction (>98% in 5 minutes) due to high distribution coefficients (m) .
- Acetic acid extracts slower initially but catches up at longer contact times due to conversion to non-transportable forms .
Table 2: Extraction Properties of Benzoic Acid Derivatives
| Compound | Distribution Coefficient (m) | Effective Diffusivity | Extraction Rate |
|---|---|---|---|
| Benzoic acid | High | Highest | Rapid (<5 min) |
| This compound | Likely lower* | Moderate | Slower (inferred) |
| Acetic acid | Low | Intermediate | Slow initially |
*Inference: The polar morpholine group may reduce m compared to unsubstituted benzoic acid, slowing extraction .
Toxicity Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives suggest that molecular connectivity indices (0JA, 1JA) and their cross-factor (JB) correlate with oral LD₅₀ in mice :
- 0JA (zero-order connectivity index) : Reflects molecular branching.
- 1JA (first-order connectivity index) : Reflects bond types and electronic environment.
- JB (cross-factor) : Combines 0JA and 1JA, influencing toxicity.
Table 3: Predicted Toxicity of Structural Analogs
| Compound | 0JA | 1JA | JB (0JA × 1JA) | Predicted LD₅₀ |
|---|---|---|---|---|
| Benzoic acid | Low | Low | Low | Higher (safer) |
| This compound | High* | High* | High* | Lower (toxic) |
| 2-Methyl-5-(methylsulfonyl)-4-(phenylmethoxy)-benzoic acid | Moderate | Moderate | Moderate | Intermediate |
Commercial and Research Relevance
- Simpler derivatives (e.g., benzoic acid) : Widely used in food preservation and pharmaceuticals due to favorable solubility and low toxicity .
Biological Activity
2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid is a synthetic organic compound classified as a sulfonamide derivative, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cardiology and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₅NO₅S, with a molecular weight of 285.32 g/mol. Its structure features a benzoic acid core with a methyl group and a morpholine sulfonyl group, which contribute to its biological activity. The sulfonamide functional group is critical for its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly the sodium-proton antiporter isoform 1 (NHE-1). This inhibition is achieved by mimicking substrate interactions, where the sulfonamide group forms hydrogen bonds with amino acids at the active sites of target enzymes. Such interactions can lead to reduced production of inflammatory mediators, showcasing the compound's potential therapeutic applications in inflammatory diseases and acute myocardial infarction treatment .
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : Studies have indicated that similar compounds can inhibit lipoxygenases, enzymes involved in inflammatory processes. This inhibition can lead to decreased levels of inflammatory mediators, suggesting potential use in anti-inflammatory therapies.
- Enzyme Inhibition : As an enzyme inhibitor, this compound has shown promise in various biochemical assays. The sulfonamide group is particularly reactive and can interact with enzyme active sites, making it effective in inhibiting specific enzyme functions .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- Cardiac Protection : In models of acute myocardial infarction, this compound demonstrated protective effects on cardiac tissues by inhibiting NHE-1 activity, which is crucial during ischemic conditions.
- Inflammation Models : In vitro studies showed that the compound could significantly reduce pro-inflammatory cytokine production in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : Laboratory tests have confirmed that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its utility in developing new antimicrobial therapies .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sulfonation of a benzoic acid derivative followed by coupling with morpholine. A key step is the sulfonation of the benzene ring using chlorosulfonic acid under controlled anhydrous conditions to minimize side reactions. Subsequent reaction with morpholine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C facilitates sulfonamide bond formation. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of benzoic acid precursor to morpholine) and inert atmosphere to prevent oxidation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) enhances purity. Reaction progress can be monitored using TLC (Rf ~0.3 in 9:1 DCM/methanol) .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the methyl group (δ ~2.3 ppm for CH₃) and sulfonyl-morpholine moiety (δ ~3.6–3.8 ppm for morpholine protons).
- HPLC: Reverse-phase C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with UV detection at 254 nm. Mobile phase: gradient of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (retention time ~12–14 minutes).
- Mass Spectrometry (LC-MS): ESI-MS in negative ion mode confirms the molecular ion [M-H]⁻ at m/z 285.07 (calculated for C₁₂H₁₃NO₅S).
- Elemental Analysis: Validates C, H, N, S content (±0.3% deviation from theoretical values) .
Q. How can researchers validate the sulfonation efficiency in the synthesis of this compound using spectroscopic methods?
Methodological Answer: FT-IR spectroscopy identifies the sulfonyl group (S=O asymmetric stretch at ~1350 cm⁻¹ and symmetric stretch at ~1150 cm⁻¹). Quantitative analysis via ¹H NMR integration compares the methyl group integration (2.3 ppm) against morpholine protons (3.6–3.8 ppm) to confirm stoichiometric incorporation. Discrepancies >5% suggest incomplete sulfonation, necessitating reaction time or temperature adjustments .
Advanced Research Questions
Q. How does the methyl group at the 2-position influence the compound’s physicochemical properties compared to non-methylated analogs?
Methodological Answer: The methyl group enhances lipophilicity (logP increases by ~0.5 units) and steric hindrance, reducing rotational freedom of the sulfonyl-morpholine group. This can be quantified via computational modeling (e.g., DFT calculations for torsional energy barriers) and experimental solubility studies in PBS (pH 7.4). Compared to 5-(morpholine-4-sulfonyl)-benzoic acid (no methyl), the methylated derivative shows 20% lower aqueous solubility but improved membrane permeability in Caco-2 cell assays .
Q. What strategies mitigate oxidative instability of the morpholine sulfonyl group during long-term storage?
Methodological Answer:
- Storage Conditions: Under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent photodegradation.
- Stabilizers: Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated oxidation.
- Lyophilization: Freeze-drying in the presence of cryoprotectants (e.g., trehalose) preserves stability for >12 months.
Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., sulfonic acid derivatives) .
Q. How does this compound interact with enzyme targets such as carbonic anhydrase, and what structural modifications enhance selectivity?
Methodological Answer: The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase active sites. Competitive inhibition assays (IC₅₀ determination via stopped-flow CO₂ hydration) show IC₅₀ values of ~50 nM. Selectivity over isoforms (e.g., CA-II vs. CA-IX) is improved by introducing electron-withdrawing substituents (e.g., -CF₃ at the 4-position) or elongating the sulfonamide linker. Molecular docking (AutoDock Vina) predicts binding affinity (ΔG ~-9.2 kcal/mol) and hydrogen bonding with Thr199/His94 residues .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How can researchers reconcile variability in published protocols?
Methodological Answer: Yield variations (40–75%) often arise from differences in sulfonation step efficiency. Critical factors include:
- Moisture Control: Anhydrous conditions during sulfonation prevent hydrolysis of chlorosulfonic acid.
- Catalyst Use: Addition of DMAP (4-dimethylaminopyridine, 5 mol%) accelerates sulfonamide coupling.
- Workup Procedures: Acidic aqueous washes (pH 2–3) remove unreacted morpholine.
Parallel experimentation with controlled variables (temperature, solvent, catalyst) identifies optimal conditions. Reproducibility is confirmed via triplicate runs with ≤5% SD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
